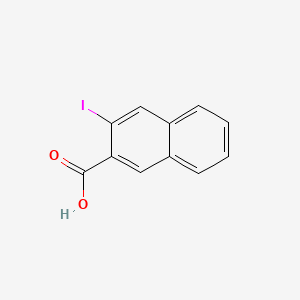

3-Iodo-2-naphthoic acid

Description

Significance of Halogenated Naphthoic Acids in Synthetic Organic Chemistry

Halogenated naphthoic acids, and more broadly, halogenated naphthalenes, are highly valued intermediates in synthetic organic chemistry. Their significance stems primarily from their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. ekb.eg These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ekb.eg

The carbon-halogen bond in these compounds, particularly the carbon-iodine bond, is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium. nih.gov This reactivity is the cornerstone of powerful synthetic methodologies such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. scispace.com Halogenated naphthoic acids can be coupled with various boronic acids to introduce new aryl or alkyl substituents onto the naphthalene (B1677914) ring system.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This transformation is a powerful tool for the construction of complex olefinic structures.

Beyond cross-coupling reactions, the halogen atom can also be displaced through nucleophilic aromatic substitution reactions, further expanding the synthetic utility of these compounds. The presence of the carboxylic acid group adds another layer of versatility, allowing for the formation of esters, amides, and other derivatives, and can also serve as a directing group in certain reactions.

Current Research Trajectories Involving 3-Iodo-2-Naphthoic Acid

Current research is actively exploring the potential of this compound as a versatile building block in several key areas of chemical science. The inherent functionalities of the molecule make it a valuable precursor for the synthesis of more complex and functional molecules.

In Medicinal Chemistry, the naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com While specific research on the biological activities of this compound itself is emerging, its derivatives are being investigated for their therapeutic potential. nih.gov The ability to readily modify the structure of this compound through reactions at both the iodine and carboxylic acid positions allows for the generation of libraries of novel compounds for drug discovery programs. jmchemsci.com For instance, derivatives of naphthoic acid have been explored as potential anticancer agents. researchgate.net

In Materials Science, the rigid, planar structure of the naphthalene core makes it an attractive component for the design of novel organic materials. Polycyclic aromatic hydrocarbons (PAHs), for which this compound can serve as a precursor, are of interest for their electronic and photophysical properties. wikipedia.org By utilizing cross-coupling reactions, researchers can extend the conjugated π-system of the naphthalene ring, leading to materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The functionalization of this compound can also be used to tune the solid-state packing and intermolecular interactions of the resulting materials, which are critical for their performance.

In the Synthesis of Complex Molecules, this compound serves as a key intermediate for the construction of larger, more intricate molecular frameworks. The ability to selectively introduce substituents at the 3-position via cross-coupling reactions provides a powerful tool for the regioselective synthesis of highly functionalized naphthalene derivatives. These derivatives can then be further elaborated into more complex structures, including natural products and their analogues. google.com The synthesis of various heterocyclic compounds, which are ubiquitous in pharmaceuticals and agrochemicals, can also be achieved starting from functionalized naphthalenes. nih.gov

A common synthetic route to this compound involves the direct iodination of 2-naphthoic acid. A general procedure for the iodination of aromatic compounds can be carried out using reagents such as iodine and an oxidizing agent like iodic acid in a suitable solvent system, often with the addition of a strong acid like sulfuric acid to facilitate the electrophilic substitution. nih.gov The reaction mixture is typically heated to promote the reaction, and the product can be isolated and purified using standard laboratory techniques. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGUIUMPUTEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466658 | |

| Record name | 3-iodo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63212-42-0 | |

| Record name | 3-iodo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 2 Naphthoic Acid

The synthesis of 3-Iodo-2-naphthoic acid is principally achieved through direct halogenation methods, which are a cornerstone of aromatic chemistry.

Direct Halogenation Strategies

Direct halogenation strategies represent the most straightforward approach to introducing an iodine atom onto the naphthalene (B1677914) ring system. These methods typically begin with a 2-naphthoic acid precursor and introduce the iodine substituent in a targeted manner.

The synthesis of this compound often involves the direct iodination of 2-naphthoic acid. vulcanchem.com This process leverages the existing carboxylic acid group to direct the incoming electrophile. One common iodinating agent used for aromatic carboxylic acids is N-iodosuccinimide (NIS). researchgate.netresearchgate.net For instance, research on the iodination of various aromatic carboxylic acids has demonstrated the utility of NIS, often in the presence of a palladium catalyst, to facilitate the reaction. researchgate.net

The core mechanism for the direct iodination of 2-naphthoic acid is electrophilic aromatic substitution. vulcanchem.comdokumen.pub In this type of reaction, an electrophile (in this case, an iodine cation or a polarized iodine species) attacks the electron-rich naphthalene ring. dokumen.pub The carboxylic acid group on 2-naphthoic acid is a deactivating, meta-directing group for the ring to which it is attached. However, in the naphthalene system, substitution is heavily influenced by the stability of the intermediate arenium ion, often leading to substitution on the same ring. The presence of the iodine atom at the third position of the naphthalene structure is a result of this regioselective substitution. vulcanchem.com The reaction can be catalyzed by Lewis or Brønsted acids to generate a more potent electrophile in situ. dokumen.pub

Functional Group Transformation Pathways

Beyond direct iodination, this compound can be synthesized through the transformation of other functional groups on the naphthalene skeleton. These multi-step pathways offer alternative routes when direct iodination is not feasible or efficient.

One such pathway is the Sandmeyer-type reaction, which begins with an amino-substituted naphthoic acid. For example, a similar compound, 6-iodo-2-naphthoic acid, can be synthesized from 6-amino-2-naphthoic acid. smolecule.com This process involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide. smolecule.comnih.gov Applying this logic, 3-amino-2-naphthoic acid could serve as a precursor to this compound.

Another functional group transformation involves the carboxylation of an organometallic intermediate. For example, 1-naphthoic acid can be prepared by reacting α-naphthylmagnesium bromide (a Grignard reagent) with carbon dioxide. orgsyn.org A similar strategy could be employed by first preparing 3-iodo-2-naphthylmagnesium bromide from 2-bromo-3-iodonaphthalene (B11908) and then reacting it with CO2 to install the carboxylic acid group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts. Research into the iodination of aromatic carboxylic acids has identified several key parameters that can be fine-tuned.

Studies have shown that a high reaction temperature, such as 120 °C, and the use of excess NIS (e.g., 3 equivalents) are beneficial for di-iodination reactions, though careful control is needed to achieve mono-iodination. researchgate.net For palladium-catalyzed iododecarboxylation reactions, which can be a competing pathway, parameters such as the catalyst loading, solvent, and reaction time are crucial. For example, a reaction using 2 mol% of Pd(OAc)2 in DMF at 80 °C for 3 hours has been reported for the mono-iodination of certain aromatic acids. researchgate.net Adjusting these factors allows for a controllable synthesis, selectively favoring either mono- or di-iodinated products. researchgate.netresearchgate.net

| Parameter | Condition | Effect on Yield/Selectivity | Source |

| Temperature | 120 °C | Beneficial for iodination, but may promote di-iodination. | researchgate.net |

| Iodinating Agent | Excess NIS (3 equiv.) | Increases yield of iodinated products; may lead to di-iodination. | researchgate.net |

| Catalyst | Pd(OAc)2 (2 mol%) | Effective for promoting iodination of aromatic acids. | researchgate.net |

| Solvent | DMF | Common solvent used in Pd-catalyzed iodination. | researchgate.net |

| Reaction Time | 3-24 hours | Longer times may be required for less reactive substrates. | researchgate.net |

Scalability and Efficiency Considerations in Synthetic Protocols

Transitioning a synthetic protocol from a laboratory scale to a larger, gram-scale or industrial production requires careful consideration of efficiency, cost, and safety. For the synthesis of iodinated aromatic compounds, scalability can be achieved with adjustments to the reaction conditions.

A practical, gram-scale preparation has been demonstrated for the synthesis of iodinated aromatic acids using a slightly reduced catalyst amount (0.66 mol%) but a longer reaction time (12 hours), achieving a high isolated yield. researchgate.netresearchgate.net This demonstrates that with proper optimization, these synthetic methods are not limited to small-scale preparations. researchgate.net For industrial-scale production of similar halogenated naphthoic acids, continuous flow reactor systems are often preferred over batch processes. These systems offer better control over reaction kinetics and temperature, enhance safety, and can improve efficiency. mdpi.com The choice of reactor materials, such as glass-lined or stainless steel reactors, is also critical to resist corrosion from reagents like iodine.

Advanced Structural Characterization and Elucidation of 3 Iodo 2 Naphthoic Acid

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 3-Iodo-2-naphthoic acid, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon skeleton and the specific environment of protons in the molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of the substituent groups on the naphthalene (B1677914) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons and the single acidic proton of the carboxyl group. The acidic proton (–COOH) is anticipated to appear as a broad singlet in a significantly downfield region, typically between 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.orgchegg.com The six protons on the naphthalene ring would appear in the aromatic region (approximately 7.5-8.5 ppm). The proton at the C1 position, being ortho to the electron-withdrawing carboxylic acid group, and the proton at C4, being ortho to the iodine atom, are expected to be the most deshielded among the ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, as they are in unique chemical environments. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically appearing in the 165-185 ppm range. oregonstate.edulibretexts.org The carbon atom bonded to the iodine (C3) would be shifted upfield to approximately 90-100 ppm, a characteristic chemical shift for carbon atoms bearing an iodine substituent. The remaining nine aromatic carbons would produce signals in the approximate range of 125-145 ppm. oregonstate.edu

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 10.0 - 13.0 | Broad singlet, acidic proton (COOH) |

| ¹H | 7.5 - 8.5 | Multiplets, 6 aromatic protons |

| ¹³C | 165 - 185 | Carbonyl carbon (COOH) |

| ¹³C | ~95 | Carbon attached to iodine (C3) |

Note: The data in this table are estimated values based on typical chemical shifts for the functional groups and are not from direct experimental measurement of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by features of the carboxylic acid group.

The most prominent feature is a very broad and strong absorption band for the O–H stretching vibration of the carboxylic acid dimer, which typically extends from 2500 to 3300 cm⁻¹. spectroscopyonline.comspecac.com Overlapping this broad signal are the sharper C–H stretching peaks from the aromatic ring, usually found between 3000 and 3100 cm⁻¹. libretexts.org

A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration is expected in the region of 1720-1680 cm⁻¹. specac.comscribd.com The position within this range can be influenced by conjugation with the naphthalene ring. Other key vibrations include the C–O stretch, appearing between 1320 and 1210 cm⁻¹, and a broad O–H bend (wag) between 960 and 900 cm⁻¹. spectroscopyonline.com The C–I stretching vibration typically appears in the far-infrared region, around 500 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3300 - 2500 | O–H stretch (Carboxylic acid dimer) | Strong, very broad |

| 3100 - 3000 | C–H stretch (Aromatic) | Medium, sharp |

| 1720 - 1680 | C=O stretch (Carbonyl) | Strong, sharp |

| ~1300 | C–O stretch | Medium |

| ~920 | O–H bend (out-of-plane) | Medium, broad |

Note: The data in this table are representative values based on established IR spectroscopy correlation charts. spectroscopyonline.comscribd.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the molecule's structure. For this compound (C₁₁H₇IO₂), the molecular weight is approximately 298.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 298. A prominent peak at m/z ≈ 299, the [M+1]⁺ peak, would also be visible due to the natural abundance of ¹³C.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl radical (•COOH). libretexts.orgdocbrown.info Another highly probable fragmentation is the cleavage of the C–I bond, resulting in the loss of an iodine radical (•I).

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Ion | Fragment Lost |

|---|---|---|

| 298 | [C₁₁H₇IO₂]⁺ | (Molecular Ion) |

| 281 | [C₁₁H₆IO]⁺ | •OH (17) |

| 253 | [C₁₁H₇O₂]⁺ | •I (127) |

| 171 | [C₁₀H₇I]⁺ | •COOH (45) |

Note: The data in this table are predicted based on the molecular structure and common fragmentation patterns. The molecular ion peak corresponds to the exact mass of 297.94908 Da.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound has not been reported in the searched literature or crystallographic databases, its solid-state structure can be reliably inferred from the analysis of closely related compounds, such as other naphthoic acids and halogenated aromatic carboxylic acids.

In addition to hydrogen bonding, the crystal packing will be influenced by weaker non-covalent interactions. These may include π–π stacking interactions between the electron-rich naphthalene rings of adjacent dimers and potential halogen bonding involving the iodine atom. Halogen bonds (C–I···O) could provide additional stability and directionality to the crystal packing, influencing the arrangement of the dimers relative to one another. The interplay of these forces—strong hydrogen bonds, π–π stacking, and halogen bonds—dictates the final three-dimensional architecture of the crystal.

Computational and Theoretical Investigations of 3 Iodo 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems. DFT calculations for 3-iodo-2-naphthoic acid have been instrumental in elucidating its fundamental electronic and structural properties. These calculations are typically performed using hybrid functionals, such as B3LYP, which combine the strengths of both Hartree-Fock theory and DFT. nih.gov

The electronic structure of a molecule governs its chemical behavior. For this compound, DFT calculations provide a detailed picture of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

Natural Bond Orbital (NBO) analysis, a technique often used in conjunction with DFT, offers further insights into the electronic structure. researchgate.net NBO analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, which are crucial for understanding its stability and reactivity. researchgate.net For instance, the interaction between electron-donating and electron-accepting groups can be quantified, providing a measure of intramolecular charge transfer. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data. nih.gov This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For this compound, this analysis can provide detailed information about the vibrations of the naphthoic acid backbone, the carboxylic acid group, and the carbon-iodine bond. Discrepancies between the calculated and experimental spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

The stability of a molecule can be assessed through various energetic parameters derived from DFT calculations. The total electronic energy, enthalpy, and Gibbs free energy of formation are key indicators of a molecule's thermodynamic stability. researchgate.net Furthermore, the concept of the "distortion/interaction" or "activation strain" model can be applied to understand the stability of transition states in potential reactions involving this compound. researchgate.net This model partitions the energy of a transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. researchgate.net

Molecular Dynamics Simulations in Complex Systems

While DFT calculations provide valuable information about isolated molecules, molecular dynamics (MD) simulations allow for the study of molecules in more complex environments, such as in solution or interacting with other molecules. mdpi.comnih.gov MD simulations track the movement of atoms and molecules over time, providing insights into dynamic processes. molsimlab.com For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, or its interaction with biological macromolecules. These simulations can reveal how the conformation and dynamics of the molecule are influenced by its surroundings. mdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. digitellinc.comdntb.gov.ua By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. smu.edu For reactions involving this compound, computational modeling can be used to explore different possible reaction pathways and determine the most energetically favorable one. smu.edu This can provide a detailed, step-by-step understanding of how the reaction proceeds, which can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Electrostatic Potential Surface Analysis for Non-Covalent Interactions

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for understanding and predicting non-covalent interactions. researchgate.netwalisongo.ac.id The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net For this compound, the ESP surface can predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding and other non-covalent interactions. researchgate.net This information is crucial for understanding how the molecule interacts with other molecules, which is fundamental to its chemical and biological activity.

Reactivity and Mechanistic Studies Involving 3 Iodo 2 Naphthoic Acid

Nucleophilic Substitution Mechanisms

Nucleophilic substitution on an aryl halide like 3-iodo-2-naphthoic acid does not proceed via the classical SN1 or SN2 mechanisms common for alkyl halides. Instead, it typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway, which involves an addition-elimination mechanism. chemistrysteps.comlibretexts.org

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. libretexts.orgbyjus.com In this compound, the carboxylic acid group (-COOH) is a deactivating, electron-withdrawing group located ortho to the iodine atom. This positioning makes the aromatic ring more electrophilic and susceptible to attack by a strong nucleophile.

The mechanism proceeds in two main steps:

Addition of the Nucleophile : A strong nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the adjacent electron-withdrawing carboxylic acid group.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the iodide ion, which is a good leaving group.

Interestingly, in SNAr reactions, the bond to the leaving group is broken in the second, fast step. The rate-determining step is the initial attack of the nucleophile. youtube.com Consequently, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions and is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com Although the C-I bond is the weakest, the reaction rate is governed by the activation energy of the addition step.

| Nucleophile (Nu-) | Potential Product | Reaction Conditions |

|---|---|---|

| RO- (Alkoxide) | 3-Alkoxy-2-naphthoic acid | Requires strong base, heat |

| NH2- / R2N- (Amide) | 3-Amino-2-naphthoic acid | Strong base (e.g., NaNH2) |

| RS- (Thiolate) | 3-(Alkylthio)-2-naphthoic acid | Generally reactive nucleophile |

Palladium-Catalyzed Transformations

The carbon-iodine bond in this compound is an excellent "handle" for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.org

Suzuki Coupling : This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds.

Heck Reaction : This reaction forms a C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgyoutube.com It is a valuable method for the synthesis of substituted alkenes and is typically stereoselective, favoring the trans product. youtube.comorganic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating a C-C bond between an sp2 and an sp carbon. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing aryl alkynes and often uses a copper(I) co-catalyst. researchgate.netyoutube.com

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine in the presence of a strong base. wikipedia.orglibretexts.org It is a significant improvement over traditional methods for synthesizing aryl amines. acsgcipr.org

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)2 | Pd(PPh3)4 / Na2CO3 | 3-Aryl-2-naphthoic acid |

| Heck Reaction | H2C=CHR | Pd(OAc)2 / Et3N | 3-(Alkene)-2-naphthoic acid |

| Sonogashira Coupling | HC≡CR' | PdCl2(PPh3)2, CuI / Et3N | 3-(Alkyne)-2-naphthoic acid |

| Buchwald-Hartwig Amination | R'R''NH | Pd2(dba)3, Ligand / NaOtBu | 3-(Amino)-2-naphthoic acid |

Intermolecular Reaction Pathways

The intermolecular reactivity of this compound is centered on two distinct sites: the C-I bond and the -COOH group.

The palladium-catalyzed transformations discussed in the previous section represent the most significant class of intermolecular reactions involving the C-I bond. These pathways allow for the direct connection of the naphthalene (B1677914) core to a vast array of other molecular fragments, including aryl groups, alkyl chains, vinyl moieties, alkynes, and amines. The high reactivity of the C-I bond in oxidative addition to a Pd(0) complex is the key enabler for these versatile syntheses.

The carboxylic acid group undergoes standard intermolecular reactions characteristic of its functionality. These include:

Esterification : Reaction with an alcohol, typically under acidic catalysis (e.g., Fischer esterification), yields the corresponding ester. This is a reversible process driven to completion by removing water.

Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with a primary or secondary amine produces an amide. Alternatively, direct condensation with an amine using coupling agents can be employed.

Acid-Base Reactions : As a carboxylic acid, it readily reacts with bases to form the corresponding carboxylate salt.

These two reactive centers can be addressed selectively. For instance, palladium-catalyzed coupling can be performed while the carboxylic acid is protected as an ester, or alternatively, the carboxylic acid can be converted to an amide before performing a cross-coupling reaction on the C-I bond.

Intramolecular Cyclization and Rearrangements

This compound is a valuable precursor for the synthesis of complex fused heterocyclic systems via intramolecular cyclization reactions. Typically, this involves a two-step sequence where an intermolecular reaction first installs a suitably functionalized side chain at the 3-position, which then undergoes a ring-closing reaction with the carboxylic acid group at the 2-position.

A common strategy involves an initial Sonogashira coupling to introduce an alkyne at the 3-position. The resulting 3-alkynyl-2-naphthoic acid derivative is then primed for cyclization. One powerful method is iodolactonization , where an electrophilic iodine source (like I2) is used to trigger a 6-endo-dig cyclization. researchgate.net In this process, the alkyne is activated by the iodine, and the carboxylate group acts as an intramolecular nucleophile, attacking the activated alkyne. This forms a six-membered lactone ring containing a new C-I bond, which can be used for further functionalization.

Another pathway involves a Heck reaction. An intramolecular Heck reaction can be employed if a suitable alkene is tethered to the molecule, allowing for the formation of a new ring system through the cyclization of the palladium intermediate onto the double bond.

Furthermore, derivatives of this compound can undergo rearrangements. For example, iodine-catalyzed reactions can involve the cyclization of intermediates followed by rearrangement of functional groups, providing a pathway to complex indole (B1671886) structures and other heterocycles. rsc.org These strategies highlight the utility of this compound as a building block for constructing polycyclic molecules.

Derivatization and Functionalization Strategies of 3 Iodo 2 Naphthoic Acid

Synthesis of Substituted Naphthoic Acid Derivatives

The carbon-iodine bond in 3-iodo-2-naphthoic acid is a key site for derivatization, primarily through cross-coupling reactions. While specific examples directly utilizing this compound are not extensively detailed in the provided search results, the analogous reactivity of similar iodo-naphthoic acid derivatives suggests its utility in palladium-catalyzed reactions. For instance, palladium-catalyzed benzocyclization of naphthoic acids with diaryliodonium salts has been reported to efficiently produce benzanthrones researchgate.net. This type of transformation highlights the potential for intramolecular C-H activation and annulation strategies starting from functionalized naphthoic acids.

Furthermore, the synthesis of 1-hydroxy-2-naphthoic acid esters has been achieved through a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, demonstrating an alternative route to substituted naphthoic acid derivatives nih.gov. Although not a direct derivatization of this compound, this method underscores the diverse synthetic pathways available for accessing functionalized naphthalene (B1677914) scaffolds.

| Starting Material | Reagents | Product | Reaction Type |

| 2-Iodo-1-naphthoic acid | Enantiopure β-amino alcohols, Pd2dba3 | Palladacyclic imidazoline-naphthalene complexes | Multi-step synthesis including palladacycle formation |

| Naphthoic acids | Diaryliodonium salts, Palladium catalyst | Benzanthrone derivatives | Palladium-catalyzed C8-arylation/intramolecular Friedel-Crafts acylation |

| Oxabenzonorbornadienes | Lewis acids (e.g., BF3·OEt2) | 1-Hydroxy-2-naphthoic acid esters | Lewis-acid-mediated 1,2-acyl shift |

Formation of Metal Complexes and Organometallic Compounds

The naphthoic acid moiety can act as a ligand for various transition metals, leading to the formation of coordination complexes with interesting structural and catalytic properties.

While the provided information details the synthesis of C,N-palladacycles from 2-iodo-1-naphthoic acid, the principles can be extrapolated to the potential use of this compound in similar synthetic strategies nih.govnih.gov. The synthesis involves a multi-step sequence, starting with the iodo-naphthoic acid and an enantiopure β-amino alcohol to form an imidazoline (B1206853) intermediate nih.gov. Subsequent reaction with a palladium source, such as Pd2dba3, in refluxing toluene (B28343) leads to the formation of iodide-bridged palladacyclic dimers nih.gov. These dimers can then be converted to more stable monomeric complexes. These palladacyclic imidazoline-naphthalene (PIN) complexes have been evaluated as catalysts in enantioselective reactions nih.govnih.gov.

Naphthoquinone-based ligands, which can be derived from naphthoic acids, have been used to synthesize ruthenium(II) arene complexes nih.govresearchgate.netmdpi.com. These "piano-stool" complexes, where the ruthenium is coordinated to an arene and other ligands, have shown significant cytotoxicity in cancer cell lines nih.govmdpi.com. The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the appropriate naphthoquinone-derived ligand mdpi.com. The variation of the arene ligand and other substituents on the naphthoquinone core allows for the fine-tuning of the complex's physicochemical and biological properties nih.govresearchgate.net.

Preparation of Hypervalent Iodine Compounds

Aryl iodides are common precursors for the synthesis of hypervalent iodine(III) and iodine(V) reagents, which are valuable oxidizing agents in organic synthesis scripps.edunih.govscispace.com. The synthesis typically involves the oxidation of the aryl iodide. For example, iodoarenes can be oxidized to (diacetoxyiodo)arenes using reagents like m-chloroperoxybenzoic acid in acetic acid or sodium perborate (B1237305) in acetic acid organic-chemistry.org. These iodine(III) compounds, such as [bis(trifluoroacetoxy)iodo]arenes, can be synthesized using oxidants like oxone in trifluoroacetic acid organic-chemistry.org. These hypervalent iodine compounds can then be used in a variety of oxidative transformations.

Derivatization for Ionic Liquid Formation

Naphthoic acid derivatives can be incorporated into the structure of ionic liquids (ILs). For instance, 3-hydroxy-2-naphthoic acid has been used as the anionic component in the synthesis of novel ammonium (B1175870) and phosphonium-based ILs nih.govfrontiersin.org. The synthesis involves a deprotonation-metathesis reaction where the naphthoic acid is first deprotonated with a base like potassium hydroxide, followed by a metathesis reaction with a cation precursor, such as trihexyltetradecylphosphonium (B14245789) chloride nih.govfrontiersin.org. The resulting ILs have been investigated for their potential in the extraction of heavy metals from aqueous solutions nih.gov. Another study developed a novel ionic liquid, 1-butyl-3-methylimidazolium naphthoic acid salt, for use in microextraction methods for determining tetracycline (B611298) antibiotics nih.gov.

Precursor in Polycyclic Aromatic Hydrocarbon Synthesis

The functional groups on this compound make it a potential precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). While direct examples starting from this compound are not provided, related strategies are well-established. For example, palladium-catalyzed annulation methods, such as the [3+3] annulation of dibromonaphthalene with PAH boronic esters, have been developed for the synthesis of complex PAHs like perylene (B46583) derivatives rsc.org. The iodo and carboxylic acid functionalities on this compound could be strategically manipulated to participate in similar cross-coupling and cyclization reactions to build up larger aromatic systems. The synthesis of PAHs is of significant interest due to their unique electronic properties and potential applications in materials science researchgate.net.

Supramolecular Chemistry and Intermolecular Interactions of 3 Iodo 2 Naphthoic Acid

Halogen Bonding Interactions

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In 3-iodo-2-naphthoic acid, the iodine atom acts as the halogen bond donor. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the rational design of functional materials. nih.gov

The basis of halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the outer surface of a halogen atom, along the extension of the covalent bond (e.g., C-I). mdpi.comrsc.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. mdpi.com The σ-hole can then interact attractively with a region of negative potential (a Lewis base or nucleophile), such as a lone pair on a nitrogen or oxygen atom. rsc.orgmdpi.com

A defining characteristic of σ-hole interactions is their high directionality. nih.gov The interaction is strongest when the angle between the covalent bond (C-I) and the halogen bond (I•••Y, where Y is the nucleophile) is close to 180°. nih.govillinois.edu This linearity is a consequence of the σ-hole being located directly opposite the covalent bond. rsc.org This predictable directionality makes halogen bonding a highly reliable tool for controlling the geometry of supramolecular structures. researchgate.net

| Key Characteristics of σ-Hole Interactions | Description |

| Nature | An attractive, noncovalent interaction between an electron-deficient region on a halogen (the σ-hole) and a nucleophile. mdpi.commdpi.com |

| Origin | Arises from an anisotropic distribution of electron density, creating a region of positive electrostatic potential on the halogen atom. rsc.org |

| Directionality | Highly directional, with the interaction vector typically approaching 180° along the axis of the covalent bond to the halogen. nih.gov |

| Strength | Dependent on the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing nature of the attached molecule. mdpi.comodu.edu |

The efficacy of a molecule as a halogen bond donor is governed by several key factors that influence the magnitude of the positive potential of the σ-hole. nih.gov Two primary principles are crucial in the design of strong halogen bond donors:

Polarizability of the Halogen Atom : The strength of the halogen bond increases as the halogen atom becomes more polarizable. mdpi.com Therefore, iodine is the most effective halogen bond donor among the halogens, followed by bromine and chlorine. odu.edu The large and diffuse electron cloud of iodine is more easily distorted to create a significant positive σ-hole. nih.gov

Electron-Withdrawing Substituents : Attaching the halogen atom to an electron-withdrawing group enhances the positive character of the σ-hole, thereby strengthening the halogen bond. odu.edunih.gov In this compound, the aromatic naphthyl ring and the carboxylic acid group act as electron-withdrawing moieties, pulling electron density away from the iodine atom and making it a more potent halogen bond donor.

These principles allow for the fine-tuning of interaction strength, a critical aspect in the design of supramolecular materials with specific properties. nih.gov

The directionality and tunable strength of halogen bonds involving the iodine atom of this compound can be leveraged to direct the self-assembly of molecules into well-defined, higher-order structures. mdpi.com By selecting appropriate halogen bond acceptors, it is possible to construct a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. nih.govnih.gov

For instance, interaction with bifunctional Lewis bases like pyridyl derivatives can lead to the formation of linear chains or more complex zig-zag and helical structures. researchgate.netnih.gov The integration of halogen bonding into the crystal structure significantly impacts the material's physicochemical properties, including melting point, solubility, and even optical or electronic characteristics. The introduction of the heavy iodine atom can also influence properties like phosphorescence. nih.gov The competition and cooperation between halogen bonding and other intermolecular forces, such as hydrogen bonding, are critical in determining the final supramolecular outcome. mdpi.comrsc.org

Hydrogen Bonding Networks

The carboxylic acid group of this compound is a powerful hydrogen bond donor and acceptor, capable of forming highly reliable and directional interactions that play a central role in its molecular recognition and self-assembly behavior.

Carboxylic acids have a strong tendency to form cyclic dimers through a pair of intermolecular O-H•••O=C hydrogen bonds. youtube.com This specific and highly stable hydrogen-bonding pattern is known as the R²₂(8) homosynthon. science.gov This motif is one of the most robust and predictable interactions in crystal engineering. science.gov

In the case of this compound, it is expected that two molecules will associate in this head-to-tail fashion, forming a centrosymmetric eight-membered ring. This dimerization effectively doubles the size of the interacting unit and significantly influences the physical properties of the compound, such as its boiling point and solubility, by requiring greater energy to disrupt these strong intermolecular interactions. youtube.comnih.gov

| Hydrogen Bond Motif | Description | Typical Geometry |

| Carboxylic Acid Dimer | Two carboxylic acid molecules linked by a pair of O-H•••O=C hydrogen bonds. | Forms a cyclic R²₂(8) supramolecular homosynthon. |

| Acid-Pyridine Heterosynthon | A carboxylic acid molecule hydrogen-bonded to a pyridine (B92270) derivative via an O-H•••N interaction. | Forms a robust R²₂(7) supramolecular heterosynthon. |

Beyond self-dimerization, the carboxylic acid group is a key functional group for the construction of multi-component crystals, or co-crystals. nih.govrsc.org Crystal engineering relies on the predictable assembly of molecules through reliable intermolecular interactions, with hydrogen bonding being the most widely used tool. researchgate.netresearchgate.net

By introducing a complementary molecule, known as a "co-former," it is possible to form different, stable hydrogen-bonding patterns called supramolecular heterosynthons. For this compound, co-crystallization with N-heterocyclic compounds, such as 4,4'-bipyridine, can lead to the formation of a highly stable acid-pyridine heterosynthon. nih.gov This interaction typically involves a strong O-H•••N hydrogen bond. The combination of the robust carboxylic acid dimerization and the potential for forming diverse heterosynthons makes this compound a versatile building block in crystal engineering, enabling the design of new solid forms with tailored structural and physical properties. researchgate.netmdpi.com The final architecture of such co-crystals will depend on the intricate balance between the competing halogen and hydrogen bonds. rsc.org

π-Stacking Interactions in Crystalline Assemblies

Detailed crystallographic analysis of this compound is essential to fully elucidate the specific geometries and energies of the π-stacking interactions within its crystalline assemblies. This analysis would involve the precise measurement of intermolecular distances and angles between the naphthalene (B1677914) rings of neighboring molecules. Key parameters that characterize π-stacking include the centroid-to-centroid distance between aromatic rings, the interplanar distance, and the slip angle, which describes the offset between stacked rings.

In a hypothetical crystalline arrangement, molecules of this compound would likely orient themselves to maximize attractive forces while minimizing repulsion. This often leads to a parallel-displaced or a T-shaped arrangement of the aromatic rings, rather than a perfectly co-facial stack. The presence of the iodo and carboxylic acid functional groups would also exert a considerable influence on the crystal packing. These groups can participate in other intermolecular interactions, such as halogen bonding and hydrogen bonding, which would compete with and modulate the π-stacking arrangement.

The interplay between these different non-covalent forces—π-stacking, hydrogen bonding, and halogen bonding—would ultimately determine the final three-dimensional architecture of the crystal. A comprehensive understanding of these interactions for this compound awaits detailed single-crystal X-ray diffraction studies.

The Chemical Compound "this compound": An Examination of its Applications in Advanced Materials Science

Despite a thorough review of available scientific literature, there is currently no documented evidence of "this compound" being utilized as a chemical precursor in the specified fields of advanced materials science, including the development of Organic Light-Emitting Diode (OLED) materials, the synthesis of functional materials with tunable properties, the creation of task-specific ionic liquids, or in the synthesis of ligands for catalytic systems.

Extensive searches have been conducted to identify research that details the application of this compound in the following areas:

Applications of 3 Iodo 2 Naphthoic Acid As a Chemical Precursor in Advanced Materials Science

Role in Ligand Synthesis for Catalytic Systems:The scientific literature does not contain any examples of 3-Iodo-2-naphthoic acid being employed in the synthesis of chiral or other types of ligands for catalytic applications.

Therefore, this article cannot be generated as requested due to a lack of foundational research on the specified applications of "this compound."

Role of 3 Iodo 2 Naphthoic Acid As a Precursor in Radiopharmaceutical Chemistry

Synthesis of Radiolabeled Naphthoic Acid Derivatives

The synthesis of radiolabeled naphthoic acid derivatives from 3-iodo-2-naphthoic acid primarily involves the introduction of a radionuclide, most commonly a radioisotope of iodine, into the molecular structure. The presence of a stable iodine atom at the 3-position of the naphthoic acid backbone makes it an ideal precursor for radioiodination through isotopic exchange reactions.

Isotopic exchange is a process where a stable isotope in a molecule is replaced by a radioactive isotope of the same element. In the context of this compound, this typically involves reacting the compound with a source of radioactive iodide, such as sodium iodide (NaI) containing isotopes like Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I).

Several methods can be employed to facilitate this exchange, often requiring heat and the presence of a catalyst. For instance, copper salts have been shown to improve the efficiency of nucleophilic radioiodination reactions. nih.gov The mechanism is thought to involve the formation of an intermediate copper-aryl halide complex, which facilitates the nucleophilic attack by the radioactive iodide ion. nih.gov Another approach involves performing the isotope exchange in a melt of pivalic acid, which has been demonstrated to yield high radiochemical purity for various benzoic and aryl aliphatic acids.

Beyond direct isotopic exchange, this compound can serve as a building block for more complex radiotracers. The carboxylic acid group can be modified to couple the naphthoic acid moiety to other molecules, such as peptides or antibodies, to create targeted radiopharmaceuticals. In these instances, the radioiodination step can be performed on the final conjugate or on a precursor molecule.

For example, organotin derivatives, such as tributylstannyl compounds, can be synthesized from this compound. These precursors are highly effective for electrophilic radioiodination, where an electrophilic species of radioiodine is introduced. nih.gov This method, known as iododestannylation, often results in high radiochemical yields and specific activity, which is a measure of the radioactivity per unit mass of the compound. nih.gov

The choice of radioisotope is crucial and depends on the intended application. For diagnostic imaging with Single Photon Emission Computed Tomography (SPECT), isotopes like ¹²³I are preferred due to their gamma emission properties. For Positron Emission Tomography (PET) imaging, a positron-emitting isotope such as ¹²⁴I would be selected. For therapeutic applications, beta-emitting isotopes like ¹³¹I are often chosen for their ability to deliver a cytotoxic radiation dose to target tissues. hilarispublisher.com

Interactive Table: Radioiodination Methods for Naphthoic Acid Derivatives

| Method | Description | Key Features |

| Isotope Exchange | Replacement of the stable iodine atom in this compound with a radioactive iodine isotope. | Relatively straightforward; can be catalyzed by copper salts or performed in a pivalic acid melt. |

| Electrophilic Substitution | Introduction of an electrophilic radioiodine species onto an activated aromatic ring. | Can be performed using oxidizing agents like Chloramine-T or Iodogen. |

| Iododestannylation | Radioiodination of an organotin precursor derived from this compound. | Often results in high radiochemical yields and high specific activity. |

Design Considerations for Radiotracers in Imaging and Therapy

The design of effective radiotracers based on the this compound scaffold requires careful consideration of several key factors to ensure optimal performance for both diagnostic imaging and therapeutic applications. The ultimate goal is to create a molecule that can selectively accumulate in the target tissue while minimizing uptake in non-target organs, thereby maximizing the signal-to-noise ratio for imaging or the therapeutic index for therapy.

Target Affinity and Specificity: The naphthoic acid derivative must be modified to include a targeting moiety that exhibits high affinity and specificity for a particular biological target, such as a receptor or enzyme that is overexpressed in the disease state. This is crucial for ensuring that the radiotracer localizes to the desired site. The introduction of the radioiodine atom should not significantly hinder the binding of the targeting moiety to its biological target.

Pharmacokinetics: The pharmacokinetic profile of the radiotracer, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical design consideration. The ideal radiotracer should exhibit rapid clearance from the blood and non-target tissues to reduce background signal and minimize radiation dose to healthy organs. The lipophilicity of the molecule, which can be influenced by the presence of the iodine atom and other functional groups, plays a significant role in its pharmacokinetic behavior. Modifications to the this compound structure can be made to tune the lipophilicity and, consequently, the biodistribution of the resulting radiotracer.

Radionuclide Selection: As mentioned previously, the choice of radionuclide is dictated by the intended application. For imaging, the radionuclide should have appropriate decay characteristics (e.g., gamma or positron emission) and a half-life that is compatible with the biological processes being studied. For therapy, the radionuclide should emit particles (e.g., beta or alpha particles) with sufficient energy to cause cell death in the target tissue, and its half-life should be long enough to deliver a therapeutic dose.

Structure-Activity Relationships (SAR): A systematic investigation of the relationship between the chemical structure of the radiotracer and its biological activity is essential for optimizing its properties. This involves synthesizing and evaluating a series of analogs with modifications to different parts of the this compound scaffold to identify the structural features that lead to the most favorable combination of target affinity, specificity, and pharmacokinetics.

Interactive Table: Key Design Considerations for Naphthoic Acid-Based Radiotracers

| Consideration | Importance |

| Target Affinity & Specificity | Ensures localization to the site of interest, maximizing signal-to-noise for imaging and therapeutic efficacy. |

| Pharmacokinetics (ADME) | Determines the biodistribution and clearance of the radiotracer, impacting image quality and radiation dose to non-target tissues. |

| In Vivo Stability | Crucial for maintaining target binding and predictable pharmacokinetics. |

| Radionuclide Properties | The choice of isotope (e.g., ¹²³I, ¹³¹I) dictates the imaging modality (SPECT, PET) or therapeutic potential. |

| Structure-Activity Relationship | Guides the optimization of the chemical structure to achieve the desired biological properties. |

Q & A

Q. How can this compound serve as a precursor in metal-organic frameworks (MOFs)?

Q. What role does this compound play in designing enzyme inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.